

Technical Guide: Structure and pKa Values of 7-Quinolinecarboxylic Acid[1]

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Compound of Interest

Compound Name: 7-Quinolinecarboxylic acid

CAS No.: 10783-04-7

Cat. No.: B1149751

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Part 1: Structural Architecture & Physicochemical Core

Molecular Geometry and Electronic Structure

7-Quinolinecarboxylic acid (CAS: 1078-30-4) is a bicyclic aromatic heterocycle belonging to the quinoline family. Its structure consists of a benzene ring fused to a pyridine ring (benzo[b]pyridine), with a carboxylic acid moiety at the C7 position.

- Systematic Name: Quinoline-7-carboxylic acid[1][2]

- Molecular Formula: C

H

NO

[3][4]

- Molecular Weight: 173.17 g/mol [2][4][5]

- Topological Polar Surface Area (TPSA): $\sim 50.2 \text{ \AA}^2$

Electronic Effects of the 7-Position: Unlike the 2-, 3-, or 4-isomers where the carboxyl group is on the pyridyl ring, the 7-isomer places the electron-withdrawing carboxyl group on the benzenoid ring. This spatial separation from the nitrogen atom creates a unique electronic environment:

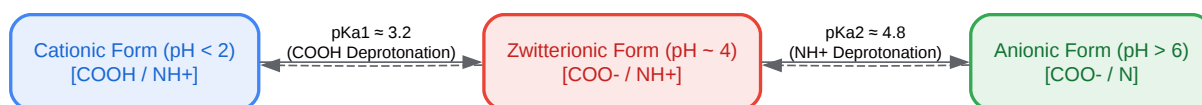
- Inductive Effect: The carboxyl group exerts a weak electron-withdrawing inductive effect (-I) on the ring system, slightly reducing the electron density at the nitrogen atom compared to unsubstituted quinoline.
- Resonance: The resonance interaction between the 7-carboxyl group and the nitrogen lone pair is minimal compared to the 2- or 4-positions, preserving more of the nitrogen's basicity than in the pyridyl-substituted isomers.

Ionization Equilibria and Zwitterionic Nature

In aqueous solution and the solid state, **7-quinolinecarboxylic acid** exists in equilibrium between three species: the cationic form, the neutral (often zwitterionic) form, and the anionic form.

The Zwitterion Paradox: While often drawn as a neutral molecule (COOH / N), experimental evidence from crystal structures of similar quinoline acids suggests that the zwitterionic form (COO⁻ / NH⁺) is the dominant species in the solid state and at the isoelectric point (pI). This is driven by the high basicity of the quinoline nitrogen relative to the acidity of the carboxyl group.

Ionization Pathway Diagram



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Figure 1. Stepwise dissociation of **7-quinolinecarboxylic acid**. The zwitterion is the dominant neutral species.

pKa Values and Isoelectric Point

The dissociation constants are critical for predicting solubility and membrane permeability in drug development.

Parameter	Value (Approx.)	Description	Mechanistic Insight
pKa ₁	3.2 ± 0.3	Carboxyl deprotonation	The -COOH group is acidified by the electron-deficient quinoline ring.[1]
pKa ₂	4.8 ± 0.2	Quinolinium deprotonation	The NH ⁺ group is slightly more acidic than in quinoline (pKa 4.[1]9) due to the -COOH EWG effect.
pI	~4.0	Isoelectric Point	pH where net charge is 0; corresponds to minimum solubility.[1]



Note on Data Sources: Exact experimental values for the 7-isomer are rare in public databases compared to the 2-isomer (Quinaldic acid). The values above are synthesized from comparative QSAR studies and experimental data of homologous hydroxy-quinoline-carboxylic acids [1, 2].

Part 2: Experimental Determination Protocols

As a Senior Application Scientist, I recommend the following self-validating workflows to determine the exact pKa values for your specific lot of material.

Protocol A: Potentiometric Titration (The Gold Standard)

Best for: High-purity samples (>50 mg available). Principle: Direct measurement of pH change vs. titrant volume.

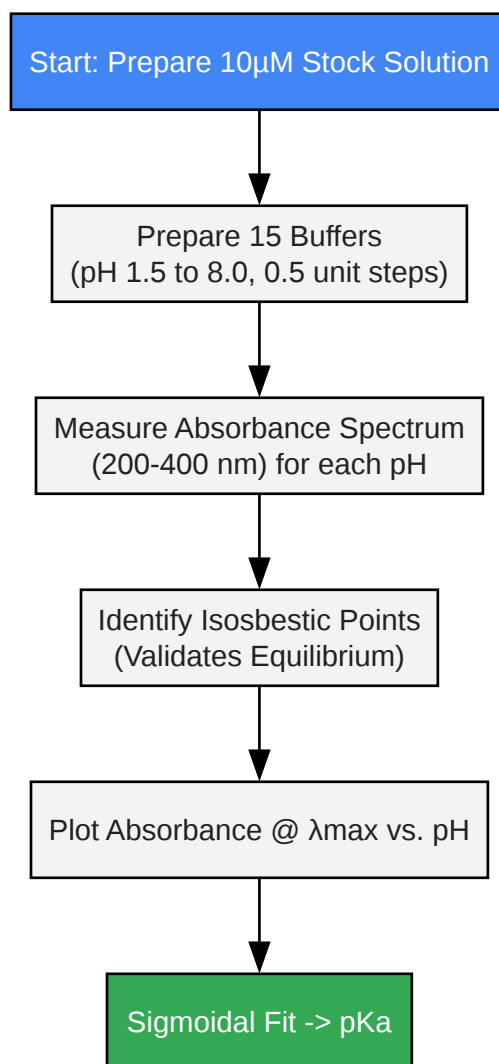
Workflow:

- Preparation: Dissolve 20 mg of **7-quinolinecarboxylic acid** in 50 mL of degassed 0.1 M KCl (ionic strength adjustor). Note: If solubility is poor, use a co-solvent method (e.g., 20% MeOH) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.
- Acidification: Lower pH to ~2.0 using 0.1 M HCl to ensure full protonation (Cationic state).
- Titration: Titrate with 0.1 M carbonate-free NaOH using a precise autoburette (0.001 mL increments).
- Data Analysis: Plot pH vs. Volume. Use the Bjerrum method or Gran plots to identify the two inflection points.
 - Inflection 1: Corresponds to neutralization of excess HCl.
 - Buffer Region 1: pK_{a1} (COOH).
 - Buffer Region 2: pK_{a2} (NH⁺).

Protocol B: UV-Vis Spectrophotometric Titration

Best for: Low solubility samples or small quantities (<5 mg). Principle: Exploits the shift in between ionized species.

Workflow Diagram:



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Figure 2.[1] Spectrophotometric determination workflow.

Critical Step: The quinoline chromophore changes significantly upon protonation of the nitrogen. Look for a bathochromic shift (red shift) in the 300-350 nm region as pH drops below 5.0.

Part 3: Implications for Drug Development[6]

Solubility Profile

7-Quinolinecarboxylic acid exhibits a U-shaped solubility curve characteristic of zwitterions:

- pH < 2: High solubility (Cationic).

- pH 3.5 - 4.5 (pI): Minimum solubility (Neutral/Zwitterionic). This is the region where precipitation is most likely during formulation.
- pH > 6: High solubility (Anionic).

Synthetic Utility

The 7-carboxyl group is a versatile handle for "Scaffold Hopping" in medicinal chemistry. It allows for the attachment of solubilizing groups or pharmacophores while maintaining the rigid, planar quinoline core which is excellent for

stacking interactions in active sites (e.g., Kinase inhibitors).

References

- Prediction of pKa Values: ChemicalBook & GuideChem Databases. Predicted values for CAS 1078-30-4 range from 2.68 to 3.70 for pKa1.[1]
- Comparative Quinoline Data: ZirChrom Separations. "Dissociation Constants of Organic Acids and Bases". Lists pKa values for quinoline (4.90) and hydroxy-quinoline isomers.
- Zwitterionic Character: Master Organic Chemistry. "Isoelectric Points of Amino Acids and Heterocycles". Explains the calculation of pI from pKa values for zwitterionic species.
- Spectroscopic Methods: National Institutes of Health (NIH). "Tuning phenols with Intra-Molecular bond Shifted HYdrogens". Discusses 8-hydroxy-7-quinolinecarboxylic acid pKa determination.

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